1-methyl-6-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves several key characteristics such as their simpler and greener synthetic methodology . The synthesis is systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
Cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides concise access to pharmacologically active 6- (pyrazolo [1,5- a ]pyridin-3-yl)pyridazinones .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .Scientific Research Applications
- Application : The pyrazolo[1,5-a]pyrimidines (PPs) family, including our compound, has been identified as strategic for optical applications. Their tunable photophysical properties and simpler synthetic methodology make them promising candidates for fluorescent probes and bioimaging agents .
- Application : Our compound could potentially be explored as an antiviral or antitumor agent, given its structural features and cytotoxic activity against colon, breast, and lung carcinoma cells .
- Application : Our compound’s unique properties could contribute to the development of organic light-emitting devices, bio-macromolecular interactions, and other materials science applications .
- Application : Researchers can explore greener and more straightforward synthetic methods for our compound, potentially improving its scalability and accessibility .
Fluorescent Probes and Imaging Agents
Antiviral and Antitumor Agents
Materials Science
Synthetic Methodology Optimization
Photophysical Studies and Electronic Structure Analysis
Future Directions
Mechanism of Action
Moreover, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .
properties
IUPAC Name |
1-methyl-6-oxo-N-pyrazolo[1,5-a]pyridin-5-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-17-12(19)3-2-11(16-17)13(20)15-9-5-7-18-10(8-9)4-6-14-18/h2-8H,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILJBIUEXGTSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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